7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)11-7-12-18-9(13(21)22)6-10(20(12)19-11)8-4-2-1-3-5-8/h1-7H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOFWROSFDCZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Decarboxylation and Thermal Stability
The C5-carboxylic acid undergoes decarboxylation under thermal or basic conditions:
-
Thermal Decarboxylation : Heating at 150–200°C in DMF or DMSO eliminates CO₂, forming 7-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .
-
Base-Mediated Decarboxylation : Treatment with NaOH (1M) at 80°C achieves quantitative conversion .
Differential scanning calorimetry (DSC) data for analogous compounds show decomposition temperatures >250°C, indicating moderate thermal stability.
Electrophilic and Nucleophilic Reactions
-
Electrophilic Aromatic Substitution (EAS) : The electron-rich pyrimidine ring undergoes nitration or halogenation at position 3. For example:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro derivative | 65 |
| Br₂/FeCl₃ | RT, 1 h | 3-Bromo derivative | 72 |
-
Nucleophilic Substitution : The trifluoromethyl group enhances electron-withdrawing effects, directing nucleophiles to the 6-position. Reaction with amines (e.g., morpholine) in DMF at 120°C yields 6-amino derivatives .
Coordination Chemistry and Metal Complexation
The carboxylic acid and pyrimidine nitrogen atoms act as ligands for metal ions:
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities, particularly in the fields of oncology and inflammation.
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives possess potent anticancer properties. The mechanisms include:
- Kinase Inhibition : These compounds have been found to inhibit various kinases involved in cancer cell proliferation. For instance, studies indicate that 7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can effectively inhibit aurora kinases, which are critical for cell division and are often overexpressed in cancer cells.
Anti-inflammatory Effects
The compound has also demonstrated potential in treating inflammatory diseases. Research indicates that it can selectively inhibit phosphodiesterase enzymes, which play a role in inflammatory responses.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Aurora Kinase Inhibition
A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on aurora kinases. The results showed significant inhibition with an IC50 value indicating its potential as an anticancer agent.
Case Study 2: Phosphodiesterase Inhibition
In another study, the compound was evaluated for its ability to inhibit phosphodiesterase enzymes in vitro. The findings suggested that it could be beneficial in developing treatments for conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism by which 7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors, while the pyrazolo[1,5-a]pyrimidine core structure allows for selective binding to enzymes or other biological targets. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Modifications
The table below compares substituent positions, molecular weights, and synthetic methods for key analogs:
Key Observations:
Positional Isomerism : The 5-phenyl-7-CF₃ analog (CAS 294194-47-1) shares the same molecular formula as the main compound but differs in substituent positions, leading to altered electronic and steric properties .
Synthetic Yields : Methods like Suzuki-Miyaura coupling (for 5-phenyl analogs) and LiOH-mediated hydrolysis (for cyclopropyl derivatives) achieve yields of 50–98%, depending on substituents .
Solubility and Lipophilicity:
- The phenyl group at position 7 in the main compound increases hydrophobicity compared to methyl or cyclopropyl analogs.
Acidity and Reactivity:
- The carboxylic acid at position 5 (pKa ~2–3) ionizes at physiological pH, facilitating interactions with basic residues in target proteins. Positional shifts (e.g., 2-COOH in 5-phenyl analogs) may alter binding modes .
Biological Activity
7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS Number: 2060047-29-0) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article presents an overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazolo-pyrimidine core with a trifluoromethyl group and a carboxylic acid functional group, which are crucial for its biological activity.
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, primarily act as inhibitors of various kinases. These compounds have shown significant selectivity towards casein kinase 2 (CK2), which is implicated in numerous cellular processes including cell proliferation and survival.
Inhibition Studies
A study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance selectivity for CK2. The presence of a carboxylic acid group in the structure was found to be essential for binding affinity to CK2α .
Biological Activities
The biological activities of this compound include:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:
- In vitro studies show that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Case Study : A derivative demonstrated IC50 values in the nanomolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
2. Antimicrobial Activity
Research has indicated that certain pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties against both bacterial and fungal strains:
- Activity against Bacteria : Compounds have shown effectiveness against E. coli and S. aureus with significant inhibition zones observed in agar diffusion tests .
3. Anti-inflammatory Effects
Compounds in this class have been evaluated for their anti-inflammatory properties:
- In vivo studies demonstrated that certain derivatives significantly reduced paw edema in animal models compared to standard anti-inflammatory drugs like indomethacin .
Data Table: Summary of Biological Activities
Q & A
Q. What computational tools are effective for predicting the compound’s interactions with novel biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
